molecular formula C15H15N3O3S B2621502 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide CAS No. 899589-31-2

2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide

Cat. No.: B2621502
CAS No.: 899589-31-2
M. Wt: 317.36
InChI Key: UJFBSKBKPSREJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide involves several steps. One common method includes the reaction of 4-aminothiophenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is employed in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and responses .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10(22-14-8-2-11(16)3-9-14)15(19)17-12-4-6-13(7-5-12)18(20)21/h2-10H,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFBSKBKPSREJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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